An In-Depth Technical Guide to the Physical Properties of Trimethyl(4-chloro-2-fluorophenyl)silane
An In-Depth Technical Guide to the Physical Properties of Trimethyl(4-chloro-2-fluorophenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trimethyl(4-chloro-2-fluorophenyl)silane in Modern Synthesis
Trimethyl(4-chloro-2-fluorophenyl)silane, a halogenated arylsilane, has emerged as a pivotal building block in the landscape of advanced organic synthesis. Its utility is particularly pronounced in the realms of pharmaceutical research and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive trimethylsilyl moiety, imparts a unique chemical personality to the molecule. This structure allows for a diverse range of chemical transformations, most notably in cross-coupling reactions where the trimethylsilyl group can function as a stable yet reactive handle for the introduction of various functionalities. For drug development professionals, the presence of fluorine is of particular interest, as its incorporation into candidate molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth examination of the core physical properties of Trimethyl(4-chloro-2-fluorophenyl)silane, offering a foundation for its effective application in the laboratory.
Core Physical and Chemical Identifiers
A clear identification of a chemical substance is the bedrock of reproducible and safe research. The fundamental identifiers for Trimethyl(4-chloro-2-fluorophenyl)silane are summarized below.
| Identifier | Value |
| CAS Number | 153357-87-0 |
| Molecular Formula | C₉H₁₂ClFSi |
| Molecular Weight | 202.73 g/mol |
| Synonyms | (4-Chloro-2-fluorophenyl)trimethylsilane, 5-Chloro-2-(trimethylsilyl)fluorobenzene |
A Tabulated Overview of Physical Properties
The physical properties of a reagent are critical in dictating its handling, reaction setup, and purification procedures. The following table summarizes the key physical data for Trimethyl(4-chloro-2-fluorophenyl)silane. It is important to note that while some of this data is derived from experimental observations, other values are predicted based on computational models, a common practice for specialized research chemicals where extensive physical characterization may not be publicly available.
| Physical Property | Value | Data Type |
| Boiling Point | 203.0 ± 25.0 °C at 760 mmHg | Predicted |
| Density | 1.06 ± 0.1 g/cm³ | Predicted |
| Flash Point | 76.5 °C | Experimental |
| Melting Point | Not available | - |
| Refractive Index | Not available | - |
| Solubility | Insoluble in water. Organoalkoxysilanes are generally not soluble in water, though they can undergo hydrolysis.[1] They are typically soluble in common organic solvents such as ethers (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene, xylene).[2][3] | General |
Interplay of Physical Properties: A Conceptual Framework
The physical properties of Trimethyl(4-chloro-2-fluorophenyl)silane are interconnected and influence its behavior in a laboratory setting. The following diagram illustrates the logical relationships between these core characteristics.
Caption: Relationship between molecular structure and key physical properties.
Experimental Protocols for the Determination of Physical Properties
The precise determination of physical properties is fundamental to chemical characterization. The following section outlines the standard experimental methodologies applicable to arylsilanes like Trimethyl(4-chloro-2-fluorophenyl)silane.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities tend to broaden and depress the melting range.[4]
Methodology: Capillary Method [5]
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Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6] The thermometer and capillary are immersed in a heating bath (typically silicone oil or a metal block) ensuring the sample is level with the thermometer bulb.[4]
-
Heating: The bath is heated gradually. An initial rapid heating can be used to determine an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The recorded melting point is reported as a range.[4]
Boiling Point Determination
The boiling point, the temperature at which a liquid's vapor pressure equals the atmospheric pressure, is a key physical constant for liquids.
Methodology: Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of liquid.
-
Sample Preparation: A small volume of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid such as mineral oil or silicone oil.
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform temperature distribution.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.
Methodology: Abbe Refractometer
-
Calibration and Cleaning: The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.
-
Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and centered on the crosshairs.
-
Reading: The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.
Safety and Handling Considerations
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.
Conclusion
Trimethyl(4-chloro-2-fluorophenyl)silane is a valuable and versatile reagent in contemporary organic synthesis. A thorough understanding of its physical properties is paramount for its safe and effective use. This guide has provided a comprehensive overview of these properties, drawing upon predicted data and established experimental methodologies for their determination. As with any specialized chemical, researchers are encouraged to consult supplier-specific safety data sheets and exercise due caution in its handling and application.
References
- Meier, D., Huch, V., & Kickelbick, G. (2025). Aryl-group substituted polysiloxanes with high-optical transmission, thermal stability, and refractive index. Journal of Polymer Science.
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 153357-87-0 Name: -. Retrieved from [Link]
- University of Toronto. (n.d.). Melting Point.
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
- Al-Shemary, R. K. (2021). Experiment (1) Determination of Melting Points. University of Babylon.
- LibreTexts. (2022, April 7). 6.
-
PubChem. (n.d.). Phenyltrimethylsilane. Retrieved from [Link]
- Government Arts College, Udhagamandalam. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- Airgas. (2015, June 25).
- Sigma-Aldrich. (2025, November 6).
-
LookChem. (n.d.). TRIMETHYL(PENTAFLUOROPHENYL)SILANE SDS, 1206-46-8 Safety Data Sheets. Retrieved from [Link]
- TCI Chemicals. (2025, March 1). SAFETY DATA SHEET: Trimethyl(pentafluoroethyl)silane.
- MDPI. (2023, March 16). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules.
- Fisher Scientific. (2009, May 19).
- ResearchGate. (2025, August 6).
-
AccelaChemBio. (n.d.). (10-Bromo-9-anthryl)trimethylsilane. Retrieved from [Link]
- Google Patents. (n.d.).
- SDC Technologies. (n.d.). SDC Phase 3 Chapter 19: Organo-Functional Silanes.
- Sigma-Aldrich. (2025, August 21).
- ResearchGate. (2025, August 6).
- RefractiveIndex.INFO. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (2024, September 8).
- Organic Chemistry Portal. (n.d.). Arylsilane synthesis.
Sources
- 1. Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks | MDPI [mdpi.com]
- 2. PHENYLTRIMETHYLSILANE | 768-32-1 [chemicalbook.com]
- 3. PHENYLTRIMETHYLSILANE CAS#: 768-32-1 [m.chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. US2811542A - Water soluble organosilicon compounds - Google Patents [patents.google.com]
